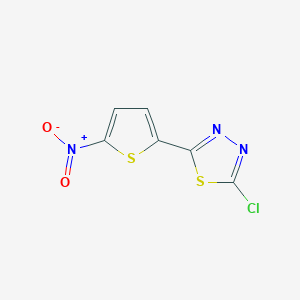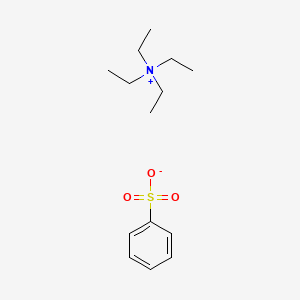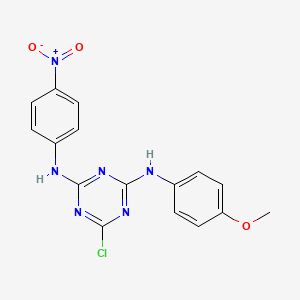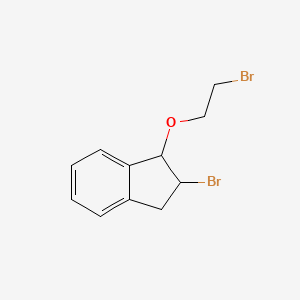![molecular formula C10H12BrN5 B14149461 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine CAS No. 886365-76-0](/img/structure/B14149461.png)
5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine is a compound that features both a brominated pyrimidine ring and an imidazole moiety. The presence of these functional groups suggests potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The imidazole ring is known for its biological activity and is a common motif in many pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Imidazole Propylamine: The imidazole ring is introduced by reacting 1H-imidazole with 3-bromopropylamine under basic conditions.
Coupling Reaction: The brominated pyrimidine is then coupled with the imidazole propylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially forming imidazolium salts or reduced imidazole derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of imidazolium salts.
Reduction: Formation of reduced imidazole derivatives.
Applications De Recherche Scientifique
5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with imidazole or pyrimidine moieties.
Biological Studies: It can be used as a probe to study biological pathways involving imidazole-containing compounds.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, which could be relevant in enzyme inhibition or activation. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1H-benzo[d]imidazol-2(3H)-one: Similar in having a brominated heterocycle but differs in the core structure.
1-(3-Aminopropyl)imidazole: Shares the imidazole and propylamine moieties but lacks the brominated pyrimidine ring.
Uniqueness
5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine is unique due to the combination of a brominated pyrimidine ring and an imidazole moiety. This dual functionality can provide distinct chemical reactivity and biological activity compared to compounds with only one of these features.
Propriétés
Numéro CAS |
886365-76-0 |
|---|---|
Formule moléculaire |
C10H12BrN5 |
Poids moléculaire |
282.14 g/mol |
Nom IUPAC |
5-bromo-N-(3-imidazol-1-ylpropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H12BrN5/c11-9-6-14-10(15-7-9)13-2-1-4-16-5-3-12-8-16/h3,5-8H,1-2,4H2,(H,13,14,15) |
Clé InChI |
FKZUONPKNXXYEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)CCCNC2=NC=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14149434.png)
![N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B14149439.png)

![1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14149448.png)




